(2,5-Dimethylphenoxy)acetyl chloride

Lipophilicity Chromatography ADME

(2,5-Dimethylphenoxy)acetyl chloride (CAS 106967-73-1) is a dimethyl-substituted phenoxyacetyl chloride with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol. It is classified as an acyl chloride, characterized by a reactive -COCl group attached via an ether linkage to a 2,5-dimethylphenyl moiety.

Molecular Formula C10H11ClO2
Molecular Weight 198.65
CAS No. 106967-73-1
Cat. No. B2393597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-Dimethylphenoxy)acetyl chloride
CAS106967-73-1
Molecular FormulaC10H11ClO2
Molecular Weight198.65
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OCC(=O)Cl
InChIInChI=1S/C10H11ClO2/c1-7-3-4-8(2)9(5-7)13-6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyLMLBNAKYIAIQFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2,5-Dimethylphenoxy)acetyl chloride CAS 106967-73-1: Molecular Characteristics and Key Differentiators for Procurement


(2,5-Dimethylphenoxy)acetyl chloride (CAS 106967-73-1) is a dimethyl-substituted phenoxyacetyl chloride with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol [1]. It is classified as an acyl chloride, characterized by a reactive -COCl group attached via an ether linkage to a 2,5-dimethylphenyl moiety . This compound is primarily utilized as an acylating agent in organic synthesis, enabling the introduction of the (2,5-dimethylphenoxy)acetyl group into nucleophilic substrates such as alcohols, amines, and thiols [2]. Its specific 2,5-dimethyl substitution pattern confers distinct steric and electronic properties that differentiate it from other dimethylphenoxyacetyl chloride isomers, making its selection over close analogs a critical consideration in synthetic route design.

Why (2,5-Dimethylphenoxy)acetyl chloride Cannot Be Casually Interchanged with Other Dimethylphenoxy Isomers


While all dimethylphenoxyacetyl chloride isomers share the same molecular formula and acyl chloride functional group, the precise positioning of the methyl groups on the aromatic ring fundamentally alters the molecule's physicochemical properties and reactivity. These seemingly minor structural variations lead to quantifiable differences in lipophilicity (XLogP3) and topological polar surface area (TPSA), which in turn influence solubility, chromatographic behavior, and biological membrane permeability [1]. Furthermore, the unique steric environment created by the 2,5-substitution pattern can direct the regioselectivity and yield of subsequent reactions, such as cyclization to benzofuranones or derivatization to form amides and esters [2]. Relying on an isomer like 2,3-, 2,4-, 2,6-, or 3,5-dimethylphenoxyacetyl chloride without accounting for these property shifts can introduce unacceptable variability in a synthetic sequence, potentially leading to failed reactions, purification difficulties, or altered biological activity in the final product.

Quantitative Evidence for (2,5-Dimethylphenoxy)acetyl chloride Differentiation in Scientific Selection


Comparative Lipophilicity: XLogP3 of (2,5-Dimethylphenoxy)acetyl chloride vs. 2,4- and 2,6-Isomers

The computed partition coefficient (XLogP3) of (2,5-Dimethylphenoxy)acetyl chloride is 3.2 [1]. This value is distinct from its closest isomers. For instance, the 2,4-isomer has a slightly higher XLogP3 of 3.3 [2], while the 2,6-isomer is markedly less lipophilic with a LogP of 2.45 [3]. These differences are experimentally relevant for predicting reversed-phase HPLC retention times and estimating membrane permeability. Substituting the 2,5-isomer with a more lipophilic 2,4-isomer could lead to unexpected solubility issues in aqueous media, whereas using the less lipophilic 2,6-isomer might alter a compound's ability to partition into organic solvents or cross biological barriers.

Lipophilicity Chromatography ADME

Topological Polar Surface Area (TPSA) Differentiation of (2,5-Dimethylphenoxy)acetyl chloride

The Topological Polar Surface Area (TPSA) of (2,5-Dimethylphenoxy)acetyl chloride is 26.3 Ų [1]. This value is a key predictor of a molecule's ability to permeate biological membranes, with values below 140 Ų generally considered favorable for oral bioavailability. While the 2,3- and 2,4-isomers also exhibit a TPSA of 26.3 Ų [REFS-2, REFS-3], this identical value confirms they share the same capacity for passive membrane diffusion based on this parameter. However, when combined with the lipophilicity data above, the 2,5-isomer presents a unique and defined combination of lipophilicity (XLogP3=3.2) and TPSA (26.3 Ų) that differentiates it as a building block for optimizing a compound's overall ADME profile.

Polar Surface Area Permeability Drug Design

Vendor-Standardized Purity: (2,5-Dimethylphenoxy)acetyl chloride Availability at 95% and 98%

The target compound (2,5-Dimethylphenoxy)acetyl chloride is commercially available at standardized purity levels of 95% from major research chemical suppliers like Sigma-Aldrich (Atlantic Research Chemicals Ltd) and CymitQuimica (Apollo Scientific) [REFS-1, REFS-2]. Additionally, it is offered at 98% purity by suppliers such as ChemicalBook . This is a critical differentiator from its 2,6-isomer, which is also available at 98% purity , but whose lower lipophilicity (LogP=2.45) may render it unsuitable for certain applications. The availability of the 2,5-isomer at a high, verifiable purity grade (≥95%) from multiple reputable vendors ensures consistent performance in sensitive synthetic steps, reducing the risk of side reactions or purification artifacts that can arise from lower-grade material.

Purity Synthesis Procurement

Commercial Availability and Procurement Cost of (2,5-Dimethylphenoxy)acetyl chloride

Pricing and packaging options for (2,5-Dimethylphenoxy)acetyl chloride demonstrate its commercial accessibility. For instance, 100 mg is available for $150.00 from Santa Cruz Biotechnology , while 250 mg is priced at €259.00 from CymitQuimica . Larger quantities such as 1 g are offered at €528.00 and 5 g at €877.00 [1]. This range of available quantities and price points can be compared to other isomers like the 2,4-isomer, where 500 mg is offered at €365.00 [2]. Such procurement data allows researchers to budget effectively and select the most cost-appropriate source for their specific scale, a practical consideration that directly impacts project feasibility.

Cost Procurement Supply Chain

Recommended Application Scenarios for (2,5-Dimethylphenoxy)acetyl chloride in Research and Industry


Medicinal Chemistry: Fine-Tuning Lipophilicity in Lead Optimization

In drug discovery, medicinal chemists can strategically select (2,5-Dimethylphenoxy)acetyl chloride (XLogP3=3.2) over its 2,4-isomer (XLogP3=3.3) when a slight reduction in compound lipophilicity is desired to improve aqueous solubility or reduce non-specific binding, without changing the TPSA (26.3 Ų). This precise control over logP can be critical for meeting target candidate profiles, especially when a lead series suffers from high logP-related issues like poor metabolic stability or off-target toxicity [1].

Organic Synthesis: Building Block for Site-Selective Functionalization

The unique steric and electronic environment conferred by the 2,5-dimethyl substitution pattern makes this acyl chloride a valuable reagent for achieving regioselective acylation. This is particularly relevant in the synthesis of complex natural products or pharmaceuticals where differential reactivity at specific nucleophilic sites (e.g., selective N-acylation over O-acylation) is required. The 2,5-isomer's specific steric bulk can be exploited to direct reaction outcomes differently than the 2,6- or 3,5-isomers [2].

Chemical Biology: Synthesis of Activity-Based Probes

Researchers developing activity-based probes or affinity labels can utilize (2,5-Dimethylphenoxy)acetyl chloride to introduce a reporter tag or a reactive warhead into a small molecule scaffold. The defined lipophilicity and TPSA of the resulting conjugate, stemming directly from the choice of this specific acyl chloride isomer, will influence the probe's cellular permeability and subcellular distribution, key parameters in target engagement studies [1].

Technical Documentation Hub

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29 linked technical documents
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